(R)-(+)-2-(Boc-Amino)-1,4-butanediol chemical properties
(R)-(+)-2-(Boc-Amino)-1,4-butanediol chemical properties
An In-depth Technical Guide to (R)-(+)-2-(Boc-Amino)-1,4-butanediol: Properties, Synthesis, and Application
Introduction: A Versatile Chiral Building Block
(R)-(+)-2-(tert-Butoxycarbonylamino)-1,4-butanediol, commonly referred to as (R)-2-(Boc-Amino)-1,4-butanediol, is a valuable chiral bifunctional molecule extensively utilized in modern organic synthesis. Its structure incorporates a stereochemically defined secondary amine, protected by the robust and easily cleavable Boc group, and two hydroxyl groups of differing steric environments—a primary and a secondary alcohol. This arrangement makes it a prized starting material, or "chiral building block," for the asymmetric synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and chiral catalysts.
The strategic importance of this molecule lies in its ability to introduce a specific stereocenter (the R-configuration at C2) while providing two distinct handles (the hydroxyl groups) for subsequent chemical transformations. This guide offers a detailed examination of its chemical properties, spectroscopic signature, synthetic applications, and safe handling protocols, designed for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
The precise identification and quality assessment of (R)-(+)-2-(Boc-Amino)-1,4-butanediol are foundational to its successful application in synthesis.
Physical and Chemical Properties
The compound is typically supplied as a white to off-white crystalline powder.[1] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 397246-14-9 | [1] |
| Molecular Formula | C₉H₁₉NO₄ | [1] |
| Molecular Weight | 205.25 g/mol | [1] |
| Appearance | White Crystalline Powder | [1] |
| Melting Point | 66.4°C to 72.1°C | [1] |
| Optical Rotation | [α]²⁰/D = +7.8° (c=1 in unspecified solvent) | [1] |
| Purity | Typically ≥97% (GC) | [1] |
| Solubility | Generally soluble in methanol, chloroform, dichloromethane (DCM), and other polar organic solvents. Limited solubility in water and non-polar solvents like hexanes. |
Anticipated Spectroscopic Signature
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protector at approximately δ 1.4 ppm . The protons on the butanediol backbone would appear as complex multiplets due to their diastereotopic nature. The single proton attached to the nitrogen-bearing carbon (H-2) would likely resonate between δ 3.6-3.9 ppm . The protons of the two CH₂ groups (H-1, H-3, H-4) and the two hydroxyl protons would be found in the δ 3.0-4.0 ppm region, with their exact shifts and multiplicities depending on the solvent and concentration.
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¹³C NMR (Carbon NMR): The carbon spectrum would predictably show nine distinct signals. Key resonances would include the carbonyl carbon of the Boc group around δ 156 ppm , the quaternary carbon of the tert-butyl group near δ 80 ppm , and the methyl carbons of the tert-butyl group near δ 28 ppm . The four carbons of the butanediol skeleton would appear in the region of δ 50-70 ppm .
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FT-IR (Infrared Spectroscopy): The IR spectrum provides functional group confirmation. Key absorption bands would include: a broad O-H stretch from the hydroxyl groups around 3400 cm⁻¹ , an N-H stretch from the carbamate near 3350 cm⁻¹ , C-H stretching vibrations just below 3000 cm⁻¹ , and a strong, characteristic C=O (carbonyl) stretch for the Boc group at approximately 1680-1700 cm⁻¹ .[1]
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Mass Spectrometry (MS): In an electrospray ionization (ESI) mass spectrum, the molecule would be expected to show a prominent adduct ion, such as [M+Na]⁺ at m/z 228.2. A common fragmentation pattern for Boc-protected amines is the loss of the Boc group (100 Da) or isobutylene (56 Da), which would lead to characteristic daughter ions.
Synthetic Applications & Mechanistic Rationale
The utility of (R)-(+)-2-(Boc-Amino)-1,4-butanediol stems from its identity as a chiral synthon. The (R)-stereocenter is pivotal for creating chiral environments in target molecules, which is a cornerstone of modern drug design and asymmetric catalysis. The related (S)-enantiomer, for example, is used to prepare thiourea-based organocatalysts and copper (II) complex catalysts for enantioselective Michael reactions.[2]
Causality of Application: The two hydroxyl groups offer sites for differential functionalization. The primary hydroxyl at C4 is less sterically hindered and more nucleophilic than the secondary hydroxyl at C1. This inherent difference allows for regioselective reactions. For instance, selective protection or activation (e.g., tosylation) of the primary alcohol can be achieved, leaving the C1 hydroxyl available for a different transformation. This sequential functionalization is key to building molecular complexity in a controlled manner.
Representative Protocol: Synthesis of a Chiral Oxazoline Precursor
This protocol illustrates how (R)-(+)-2-(Boc-Amino)-1,4-butanediol can be converted into a precursor for a chiral ligand, such as those used in asymmetric catalysis. The workflow involves the selective activation of the primary alcohol followed by intramolecular cyclization.
Step 1: Selective Activation of the Primary Hydroxyl The primary hydroxyl group is selectively activated as a better leaving group, typically by conversion to a sulfonate ester (e.g., tosylate or mesylate). This choice is driven by the lower steric hindrance at the C4 position compared to C1.
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Reagents: (R)-(+)-2-(Boc-Amino)-1,4-butanediol (1.0 equiv), p-Toluenesulfonyl chloride (TsCl, 1.05 equiv), Triethylamine (TEA, 1.5 equiv), Dichloromethane (DCM) as solvent.
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Procedure:
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Dissolve the diol in anhydrous DCM and cool the solution to 0 °C in an ice bath.
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Add triethylamine to the solution, followed by the dropwise addition of a solution of TsCl in DCM. The base (TEA) is crucial to neutralize the HCl generated during the reaction.
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Allow the reaction to stir at 0 °C for 2 hours and then warm to room temperature overnight.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with DCM.
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Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mono-tosylated product.
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Step 2: Base-Mediated Intramolecular Cyclization The addition of a strong, non-nucleophilic base deprotonates the carbamate nitrogen, which then acts as an intramolecular nucleophile, displacing the tosylate leaving group to form a protected 5-membered oxazolidinone ring.
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Reagents: Mono-tosylated intermediate (1.0 equiv), Sodium hydride (NaH, 1.2 equiv), Anhydrous Tetrahydrofuran (THF) as solvent.
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Procedure:
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Suspend NaH in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
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Cool the suspension to 0 °C and add a solution of the tosylated intermediate in THF dropwise.
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Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates the consumption of the starting material.
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Carefully quench the reaction by the slow addition of water at 0 °C.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the resulting product by flash column chromatography on silica gel.
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This two-step sequence yields a chiral (R)-4-(hydroxymethyl)oxazolidin-2-one derivative, a versatile intermediate for further elaboration into chiral ligands or pharmacologically active molecules.
Visualization of Synthetic Workflow
The following diagram illustrates the logical flow of the representative synthetic protocol described above.
Caption: Synthetic workflow for converting the diol to a chiral precursor.
Safety, Handling, and Storage
(R)-(+)-2-(Boc-Amino)-1,4-butanediol is classified as a hazardous chemical and requires careful handling.
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Hazards:
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Handling Precautions:
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Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.
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Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid dust formation during handling.
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Wash hands thoroughly after handling.
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Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Keep away from incompatible materials such as strong oxidizing agents and strong acids.
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First Aid:
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Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
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Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
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Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
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References
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Chem-Tools. (R)-(+)-2-(Boc-amino)-1,4-butanediol. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 22053029, 1-Aminobutane-1,4-diol. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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Thermo Fisher Scientific Acros Organics. Safety Data Sheet: (S)-(-)-2-(BOC-amino)-1,4-butanediol. [Link]
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Al-Amin, M. et al. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry, 2012. [Link]
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Reddit r/Chempros. Having great trouble with a Boc-protection reaction. [Link]
